molecular formula C5H8N2O B13464466 6-Amino-3-azabicyclo[3.1.0]hexan-2-one

6-Amino-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B13464466
M. Wt: 112.13 g/mol
InChI Key: FFZRYBSWSNSSGT-UHFFFAOYSA-N
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Description

6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound featuring a strained cyclopropane ring fused with a lactam (cyclic amide) structure. Its rigid scaffold and stereochemical complexity make it a valuable intermediate in pharmaceutical synthesis. Notably, it serves as a key building block for HIV-1 entry inhibitors (e.g., compound 15 in ) and antibiotics like Trovafloxacin . The compound’s amino group at the 6-position and ketone at the 2-position enable diverse functionalization, while its bicyclic framework imposes conformational rigidity, enhancing target binding in drug design .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

6-amino-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8)

InChI Key

FFZRYBSWSNSSGT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods: Industrial production of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below highlights structural differences and similarities among 6-amino-3-azabicyclo[3.1.0]hexan-2-one and related bicyclic compounds:

Compound Name Key Structural Features Biological/Functional Relevance Reference(s)
6-Amino-3-azabicyclo[3.1.0]hexan-2-one Amino (C6), ketone (C2), nitrogen bridgehead HIV-1 inhibitors, Trovafloxacin precursor
3-Oxabicyclo[3.1.0]hexan-2-one Oxygen bridgehead, ketone (C2) Intermediate for lactone synthesis
5-Fluoro-3-(4-nitrobenzyl)-3-azabicyclo... Fluorine at C5, nitrobenzyl substituent Enhanced metabolic stability, potential probes
4-Imino-1,3-diazabicyclo[3.1.0]hexan-2-one Two nitrogen atoms, imino group (C4) Anticancer agent (induces oxidative stress)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Methyl groups at C6, no ketone Conformationally rigid piperidine mimic
Key Observations:
  • Bridgehead Heteroatoms : Replacing nitrogen with oxygen (e.g., 3-oxabicyclo) reduces basicity and alters hydrogen-bonding capacity, impacting solubility and target interactions .
  • Substituents: Fluorination (e.g., C5-fluoro derivative) enhances lipophilicity and metabolic stability, critical for pharmacokinetics .
  • Additional Nitrogen Atoms : The diazabicyclo variant () exhibits distinct electronic properties, enabling interactions with metal ions or enzymes in anticancer mechanisms .

Physicochemical Properties

  • Solubility : The ketone in 3-azabicyclo[3.1.0]hexan-2-one increases polarity compared to 6,6-dimethyl derivatives (), which are more lipophilic .
  • Stereochemical Complexity : Protected derivatives (e.g., tert-butyl carbamate in ) exhibit defined stereocenters, crucial for chiral drug synthesis .

Q & A

Basic: What are the established synthetic routes for 6-Amino-3-azabicyclo[3.1.0]hexan-2-one?

The compound is typically synthesized via multi-step reactions starting from bicyclic amine precursors. Common methods include cyclization of methyl 2-chloro-2-cyclopropylideneacetate derivatives () or functionalization of azabicyclo frameworks using reagents like lithium aluminum hydride for reduction or oxidizing agents for ketone formation (). Key steps involve optimizing reaction conditions (e.g., temperature, catalysts) to stabilize the strained bicyclic structure and achieve high regioselectivity. Characterization via NMR and mass spectrometry is critical to confirm purity and structural integrity .

Advanced: How can reaction yields be improved for derivatives of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one?

Yield optimization requires addressing steric and electronic challenges inherent to the bicyclic scaffold. Strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru complexes) can enhance regioselectivity in cross-coupling reactions ().
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates ().
  • Protecting groups : Temporary protection of the amino group (e.g., Boc) reduces side reactions during functionalization ().
    Contradictions in yield data across studies may arise from differences in reagent purity or reaction scale; reproducibility requires strict control of moisture and oxygen levels .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard methods include:

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic structure and amino group placement ().
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers ( ).
  • Mass spectrometry : Validates molecular weight and detects impurities ().
    Advanced hyphenated techniques (e.g., LC-MS) are recommended for analyzing degradation products .

Advanced: How can computational modeling resolve structural ambiguities in derivatives?

Density functional theory (DFT) calculations predict electronic properties and stability of stereoisomers, while molecular docking identifies binding conformations to biological targets (). For example, MD simulations can model the compound’s interaction with GABA receptors, reconciling discrepancies between in vitro and in silico activity data .

Basic: What in vitro assays are used to screen biological activity?

Primary screens include:

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands) for neurotransmitter targets ().
  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to measure IC50_{50} values ().
    Cell viability assays (e.g., MTT) assess cytotoxicity at varying concentrations .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Key steps:

  • Functional group variation : Introduce substituents at the 6-amino position to modulate lipophilicity (e.g., acyl or alkyl groups) ().
  • Bioisosteric replacement : Replace the bicyclic core with analogous frameworks (e.g., azabicyclo[3.2.0]heptane) to probe steric effects ( ).
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays (). Contradictory SAR data may stem from differences in assay conditions; standardize protocols across labs .

Basic: How to address solubility and stability challenges during experiments?

  • Solubility : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin complexes ().
  • Stability : Store lyophilized samples at -20°C under inert gas to prevent oxidation ( ).
    Monitor degradation via HPLC-UV at 254 nm, especially under acidic/basic conditions .

Advanced: What strategies mitigate toxicity in preclinical studies?

  • In vitro toxicity models : HepG2 cells for hepatotoxicity screening; hERG channel assays for cardiac risk ( ).
  • Metabolite identification : LC-HRMS detects reactive metabolites (e.g., quinone imines) that may cause idiosyncratic toxicity ().
  • In silico predictors : Tools like Derek Nexus assess structural alerts for genotoxicity .

Basic: What are the storage and handling guidelines?

  • Storage : Desiccate at 2–8°C in amber vials to prevent photodegradation ( ).
  • Handling : Use glove boxes under N2_2 atmosphere to avoid moisture absorption ( ).
  • Waste disposal : Incinerate in compliance with EPA guidelines for nitrogen-containing compounds .

Advanced: How to validate target engagement in vivo?

  • PET/SPECT imaging : Radiolabel the compound (e.g., 11^{11}C at the amino group) to track biodistribution ().
  • Knockout models : Compare efficacy in wild-type vs. receptor-deficient animals ().
  • Biomarker analysis : Quantify downstream effectors (e.g., cAMP levels for GPCR targets) in tissue homogenates .

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